(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide
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Overview
Description
“(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound contains several modified amino acids, such as N-methylated leucine and tyrosine, which can influence its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also use liquid-phase peptide synthesis (LPPS) for certain steps to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tyrosine residue.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Substitution reactions can modify side chains of amino acids.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to dityrosine formation.
Scientific Research Applications
Chemistry
Peptide-based catalysts: Used in asymmetric synthesis and other catalytic processes.
Molecular probes: Modified peptides can serve as probes for studying protein interactions.
Biology
Signal transduction studies: Peptides can mimic or inhibit natural signaling molecules.
Protein engineering: Used to design proteins with novel functions.
Medicine
Drug development: Peptides can be developed as therapeutic agents for various diseases.
Vaccine design: Peptides are used in the development of peptide-based vaccines.
Industry
Biomaterials: Peptides are used in the design of novel biomaterials for medical and industrial applications.
Agriculture: Peptides can be used as biopesticides or growth regulators.
Mechanism of Action
The mechanism of action of “(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide” depends on its specific structure and target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The modified amino acids in this compound may enhance its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
Unk-Pro-Leu-aThr(1)-Unk-DL-Leu-Pro-Tyr-(1): A similar peptide without N-methylation.
Unk-Pro-N(Me)Leu-aThr(1)-Unk-DL-Leu-Pro-D-Tyr-(1): A similar peptide with N-methylation only on leucine.
Uniqueness
“(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[213
Properties
CAS No. |
130406-04-1 |
---|---|
Molecular Formula |
C61H89N7O15 |
Molecular Weight |
1160.417 |
IUPAC Name |
(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H89N7O15/c1-33(2)29-42-57(76)67-27-17-21-43(67)59(78)66(12)46(31-39-23-25-41(81-13)26-24-39)61(80)82-38(10)50(56(75)63-49(35(5)6)47(69)32-48(70)83-53(36(7)8)51(71)37(9)54(73)62-42)64-55(74)45(30-34(3)4)65(11)58(77)44-22-18-28-68(44)60(79)52(72)40-19-15-14-16-20-40/h14-16,19-20,23-26,33-38,42-47,49-50,52-53,69,72H,17-18,21-22,27-32H2,1-13H3,(H,62,73)(H,63,75)(H,64,74)/t37?,38-,42?,43-,44-,45-,46+,47-,49+,50-,52+,53-/m0/s1 |
InChI Key |
YUFMVGHKGJSIOO-ONESJPRPSA-N |
SMILES |
CC1C(C(=O)NC(C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)C(C5=CC=CC=C5)O |
Origin of Product |
United States |
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